

Application Notes & Protocols: Strategic Use of Intermediates in Modern Chiral Amine Synthesis

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Compound of Interest

Compound Name: *tert*-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate

Cat. No.: B1602511

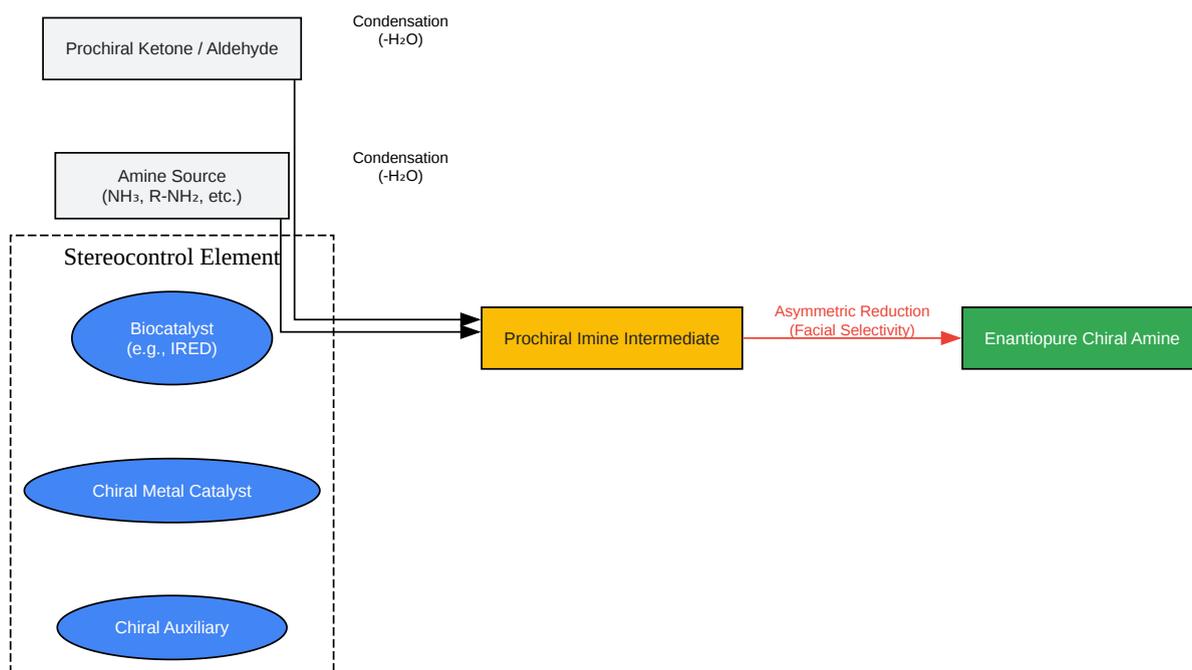
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Abstract

Chiral amines are indispensable structural motifs, forming the chiral backbone of over 40% of commercial pharmaceuticals and a significant portion of agrochemicals.[1] Their synthesis in an enantiomerically pure form is a cornerstone of modern organic chemistry and drug development. This guide provides an in-depth exploration of contemporary strategies for asymmetric amine synthesis, focusing on the generation and transformation of key intermediates. We will dissect the mechanistic underpinnings and provide field-proven protocols for three dominant strategies: Biocatalytic Asymmetric Synthesis, Transition-Metal-Catalyzed Asymmetric Reductive Amination, and the use of Chiral Auxiliaries. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of stereoselective C-N bond formation.

The Central Role of the Imine: A Unifying Intermediate

Many of the most powerful and atom-economical methods for synthesizing chiral amines from simple carbonyl compounds (ketones and aldehydes) proceed through a common intermediate: the imine (or a related C=N species). The strategy of forming an imine in situ from a prochiral carbonyl and an amine source, followed by an enantioselective reduction, is a highly convergent and efficient approach. The key to success lies in the catalyst or reagent used to control the facial selectivity of the reduction step.



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Figure 1: Centrality of the imine intermediate in major synthetic routes.

Biocatalytic Asymmetric Synthesis: The Power of Enzymes

Biocatalysis has emerged as a green, highly efficient, and exceptionally selective technology for producing enantiopure amines.[2][3] Enzymes operate under mild aqueous conditions, often exhibiting near-perfect stereoselectivity (>99% ee) and eliminating the need for heavy metal catalysts.[1]

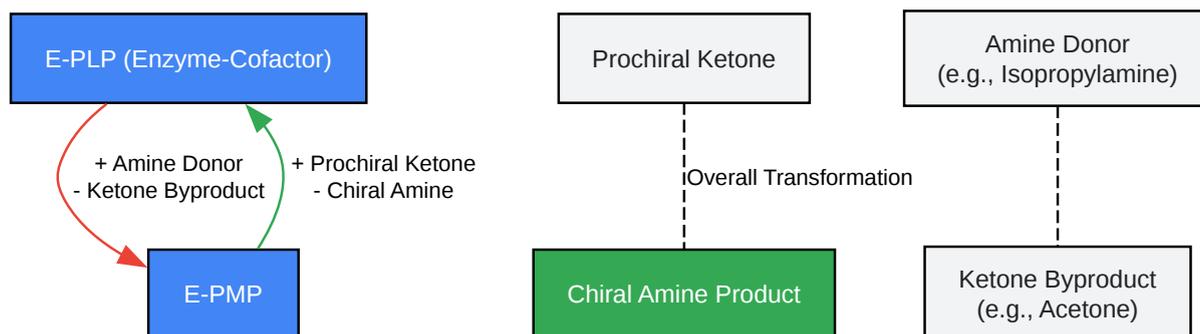
Amine Transaminases (ATAs): Nature's Amination Machinery

Amine transaminases, particularly ω -transaminases (ω -TAs), are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde acceptor.[4][5] This method directly converts a carbonyl intermediate into a chiral amine in a single step.

Causality Behind the Method: The reaction proceeds via a "ping-pong-bi-bi" mechanism. The PLP cofactor first accepts the amino group from a donor (e.g., isopropylamine), forming pyridoxamine 5'-phosphate (PMP). The PMP then transfers the amino group to the carbonyl substrate, regenerating the PLP and releasing the chiral amine product. The high stereoselectivity is dictated by the precise three-dimensional arrangement of the substrate within the enzyme's active site.

A significant challenge is the unfavorable reaction equilibrium, which often lies on the side of the starting materials.[6] This is overcome in practice by several strategies:

- Using a large excess of the amine donor.
- Removing the ketone byproduct. For example, when using isopropylamine as the donor, the acetone byproduct can be removed by evaporation or by using a coupled enzyme system (e.g., lactate dehydrogenase) to convert it to a different product.[7][8]
- In-situ product removal (ISPR).[5]



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Caption: The catalytic cycle of an amine transaminase (ATA).

Protocol 2.1.1: ATA-Catalyzed Asymmetric Synthesis of (S)- α -Methylbenzylamine

This protocol describes the synthesis of (S)- α -methylbenzylamine from acetophenone using an (S)-selective ω -transaminase.

- Materials:
 - (S)-selective ω -transaminase (e.g., from *Vibrio fluvialis*).^[7]
 - Acetophenone (prochiral ketone substrate).
 - L-Alanine (amine donor).
 - Pyridoxal 5'-phosphate (PLP) cofactor.
 - Potassium phosphate buffer (e.g., 100 mM, pH 7.0).
 - Optional: Lactate dehydrogenase (LDH) and NADH for pyruvate removal.^[7]
- Procedure:
 - Prepare a reaction buffer (100 mM potassium phosphate, pH 7.0) containing 0.5 mM PLP.
 - To the buffer, add the ω -transaminase to a final concentration of 1-5 mg/mL.
 - Add the amine donor, L-alanine, to a final concentration of 300 mM.^[7]
 - Self-Validation Checkpoint: The high concentration of the amine donor is critical to push the reaction equilibrium towards product formation.
 - If using an equilibrium-shifting cascade, add LDH (e.g., 10 U/mL) and NADH (e.g., 1.2 equivalents relative to the ketone).
 - Initiate the reaction by adding acetophenone (dissolved in a minimal amount of a co-solvent like DMSO if necessary) to a final concentration of 30 mM.^[7]

- Incubate the reaction at the enzyme's optimal temperature (e.g., 30-37 °C) with gentle agitation for 12-24 hours.
- Monitor the reaction progress by HPLC or GC, observing the consumption of acetophenone and the formation of the chiral amine product.
- Upon completion, stop the reaction by adding a quenching agent (e.g., adjusting pH to >10) and extract the product with an organic solvent (e.g., ethyl acetate or MTBE).
- Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC.

Substrate	Enzyme	Amine Donor	Yield (%)	ee (%)	Reference
Acetophenone	ω -TA (V. fluvialis)	L-Alanine	92.1	>99	[7]
Benzylacetone	ω -TA (V. fluvialis)	L-Alanine	90.2	>99	[7]
Prositagliptin	(R)-ATA-117	Isopropylamine	>92	>99.95	[4]

Table 1: Representative performance of amine transaminases in chiral amine synthesis.

Imine Reductases (IREDs) and Reductive Aminases (RedAms)

IREDs and the related RedAms are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to chiral amines.[9][10] They are exceptionally powerful for synthesizing secondary and tertiary amines.

Causality Behind the Method:

- Imine Reductases (IREDs): These enzymes catalyze the reduction of a pre-formed or in situ-formed imine. The reaction requires an external nicotinamide cofactor (NAD(P)H), which must be regenerated using a secondary enzyme system (e.g., glucose dehydrogenase or formate dehydrogenase).[11]

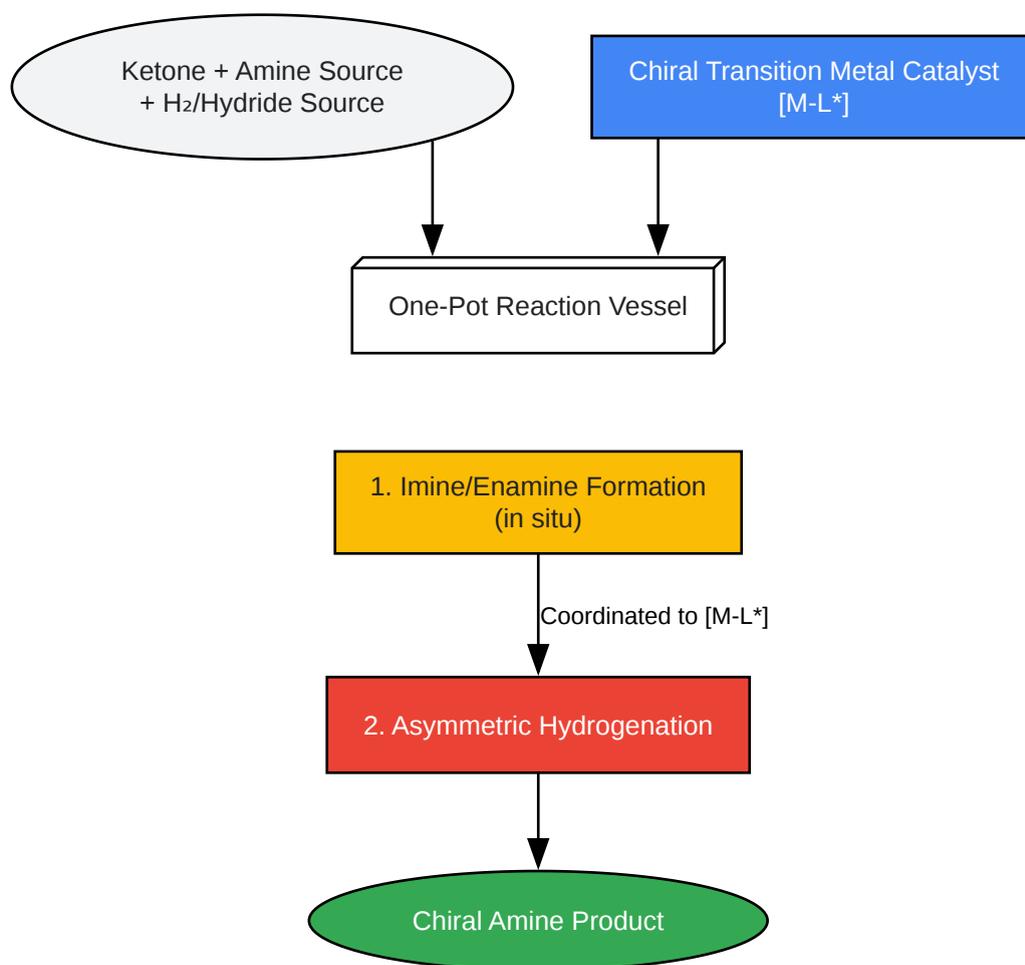
- Reductive Aminases (RedAms): A subclass of IREDs that possess the remarkable ability to bind both the carbonyl and amine substrates in the active site, catalyze the condensation to form the imine, and then reduce it without releasing the intermediate.[9][12] This avoids issues with imine stability and hydrolysis.

This approach is highly attractive as it is not limited by thermodynamic equilibrium in the same way as transaminases. Protein engineering has been used extensively to create IREDs with broad substrate scopes and high stereoselectivity for industrially relevant targets.[11][13]

Transition-Metal-Catalyzed Asymmetric Reductive Amination (ARA)

Asymmetric reductive amination (ARA) using chiral transition-metal catalysts (typically based on Iridium, Rhodium, or Ruthenium) is one of the most versatile and widely used methods for accessing chiral amines.[14][15] It involves the one-pot reaction of a carbonyl compound, an amine source, and a reductant (commonly H₂ gas or a hydride source like formic acid) in the presence of a chiral catalyst.[16][17]

Causality Behind the Method: The reaction proceeds via the in situ formation of an imine or enamine, which is then hydrogenated asymmetrically by the chiral metal complex.[14] The ligand bound to the metal center (e.g., C3-TunePhos, f-Binaphane) creates a chiral environment, forcing the hydrogen to add to one face of the C=N double bond preferentially, thus establishing the stereocenter.[17][18] The choice of ligand is paramount for achieving high enantioselectivity.



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Caption: Workflow for transition-metal-catalyzed asymmetric reductive amination.

Protocol 3.1.1: Ru-Catalyzed Direct ARA of an Alkyl Aryl Ketone

This protocol is adapted from methodologies for the direct synthesis of primary amines using ammonium salts.[18]

- Materials:
 - Alkyl aryl ketone (e.g., 1-(4-fluorophenyl)ethan-1-one).
 - Ammonium acetate (NH₄OAc) as the amine source.

- Ru-catalyst system: e.g., $[\text{Ru}(\text{p-cymene})\text{Cl}_2]_2$ with a chiral phosphine ligand such as (R)-C3-TunePhos.
- Hydrogen gas (H_2).
- Solvent (e.g., Methanol).
- High-pressure autoclave or reactor.
- Procedure:
 - Safety First: Operations involving hydrogen gas under pressure must be conducted in a properly vetted autoclave behind a safety shield in a fume hood.
 - To a glass liner for the autoclave, add the ruthenium precursor and the chiral ligand under an inert atmosphere (e.g., Argon or Nitrogen).
 - Add the alkyl aryl ketone, ammonium acetate (typically 5-10 equivalents), and methanol.
 - Seal the autoclave. Purge the system several times with H_2 gas.
 - Pressurize the reactor to the desired pressure (e.g., 50 bar H_2).[\[18\]](#)
 - Causality Checkpoint: The pressure of H_2 is a critical parameter that influences reaction rate and, in some cases, selectivity. The catalyst system must be robust enough to operate under these conditions.
 - Heat the reaction to the specified temperature (e.g., 80 °C) with vigorous stirring for the required time (e.g., 24-48 hours).[\[18\]](#)
 - After the reaction time, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
 - Concentrate the reaction mixture under reduced pressure.
 - Purify the resulting chiral amine product by standard methods (e.g., column chromatography or distillation) after an appropriate workup.

- Determine yield and enantiomeric excess (chiral HPLC/GC).

Chiral Auxiliaries: A Classic, Stoichiometric Approach

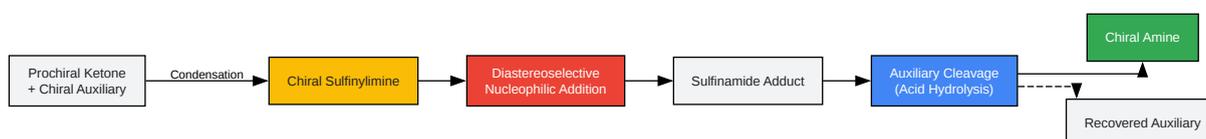
The use of a chiral auxiliary is a robust and reliable strategy where a chiral molecule is temporarily attached to the substrate to direct a diastereoselective reaction.[19][20] After the key bond-forming step, the auxiliary is cleaved and can often be recovered.

tert-Butanesulfinamide (Ellman's Auxiliary)

Among the most successful and widely used is tert-butanesulfinamide, developed by Jonathan Ellman.[21] This method is particularly effective for synthesizing primary amines.

Causality Behind the Method:

- **Condensation:** The chiral sulfinamide is condensed with a prochiral aldehyde or ketone to form a chiral N-sulfinyl imine (sulfinylimine). This step proceeds with high yield and establishes the imine geometry.[19]
- **Diastereoselective Addition:** A nucleophile (e.g., a Grignard or organolithium reagent) is added to the sulfinylimine. The bulky tert-butyl group and the sulfinyl oxygen coordinate to the metal cation of the nucleophile, forming a rigid six-membered ring transition state. This conformation sterically blocks one face of the imine, forcing the nucleophile to attack from the opposite face with high diastereoselectivity.[19]
- **Cleavage:** The auxiliary is easily removed by simple acid hydrolysis to reveal the free chiral primary amine.



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Caption: General workflow for chiral amine synthesis using a recoverable auxiliary.

Protocol 4.1.1: Synthesis of a Chiral Amine via Asymmetric Addition to a tert-Butanesulfinyl Imine

- Materials:
 - (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary).
 - Aldehyde or ketone (e.g., isobutyraldehyde).
 - Dehydrating agent (e.g., CuSO₄ or Ti(OEt)₄).
 - Grignard reagent (e.g., Phenylmagnesium bromide in THF).
 - Anhydrous solvent (e.g., THF, Dichloromethane).
 - Hydrochloric acid (HCl) in an alcohol solvent (e.g., Methanol).
- Procedure:
 - Sulfinylimine Formation:
 - In an oven-dried flask under an inert atmosphere, dissolve the sulfinamide and the aldehyde/ketone (1.0 eq) in anhydrous dichloromethane.
 - Add CuSO₄ (2.0 eq) and stir at room temperature for 12-24 hours until TLC/GC-MS indicates complete formation of the imine.
 - Filter off the solid dehydrating agent and concentrate the filtrate to obtain the crude chiral sulfinylimine, which is often used without further purification.
 - Diastereoselective Addition:
 - Dissolve the crude sulfinylimine in anhydrous THF and cool the solution to -48 °C or -78 °C.

- Self-Validation Checkpoint: Low temperature is crucial for maximizing diastereoselectivity by minimizing thermal energy that could allow access to less-favorable transition states.
- Slowly add the Grignard reagent (1.2-1.5 eq) dropwise over 30 minutes.
- Stir the reaction at low temperature for 3-6 hours.
- Quench the reaction by slowly adding saturated aqueous NH_4Cl solution.
- Extract the product with ethyl acetate, dry the organic layer, and concentrate. The crude sulfinamide adduct can be purified by chromatography if needed.
- Auxiliary Cleavage:
 - Dissolve the sulfinamide adduct in methanol.
 - Add a solution of HCl in methanol (e.g., 2-4 M, 2-3 equivalents) and stir at room temperature for 1 hour.
 - Concentrate the mixture under reduced pressure to obtain the crude amine hydrochloride salt. The free amine can be liberated by basification and extraction.

Conclusion and Future Outlook

The synthesis of chiral amines has evolved dramatically, moving from classical resolution to highly efficient catalytic asymmetric methods. Biocatalysis, particularly with transaminases and imine reductases, offers unparalleled selectivity and sustainability, making it the method of choice for many industrial processes.^[22] Concurrently, transition-metal catalysis provides a broader substrate scope and operational simplicity that is highly valued in discovery chemistry.^[23] Chiral auxiliaries remain a reliable and predictable tool for complex syntheses.

Future innovations will likely focus on the discovery of novel enzymes through metagenomic screening, the engineering of enzymes with tailored properties, and the development of new catalytic systems that operate under even milder conditions, such as photoenzymatic and electrocatalytic methods.^{[24][25]} The continued development of these powerful synthetic tools is essential for advancing research in medicine, materials, and life sciences.

References

- Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. *Biotechnology and Bioengineering*, 65(2), 206-211. [[Link](#)]
- Harrison, J. T., et al. (2024). Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis. *Journal of the American Chemical Society*. [[Link](#)]
- Gargiulo, S., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. *ACS Catalysis*. [[Link](#)]
- Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. [[Link](#)]
- Sharma, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. *ChemBioEng Reviews*. [[Link](#)]
- Kelly, S. A., et al. (2018). Transaminases for Chiral Amine Synthesis. *Current Opinion in Chemical Biology*, 43, 106-112. [[Link](#)]
- Rowles, H. T., & Bagal, D. (2018). Imine Reductases, Reductive Aminases, and Amine Oxidases for the Synthesis of Chiral Amines: Discovery, Characterization, and Synthetic Applications. *Methods in Enzymology*, 608, 131-149. [[Link](#)]
- Harrison, J. T., et al. (2024). Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis. Center for Advanced Bioenergy and Bioproducts Innovation (CABBI). [[Link](#)]
- University of Illinois Chemistry Department. (2020). THE USE OF ω -TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. University of Illinois Urbana-Champaign. [[Link](#)]
- Harrison, J. T., et al. (2024). Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis. Zhao Group, University of Illinois Urbana-Champaign. [[Link](#)]
- Liu, Y. Y., et al. (2024). An Engineered Imine Reductase for Highly Diastereo- and Enantioselective Synthesis of β -Branched Amines with Contiguous Stereocenters. *Angewandte Chemie International Edition*. [[Link](#)]

- Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [[Link](#)]
- Contente, M. L., & Paradisi, F. (2018). Amine transaminases in chiral amines synthesis: recent advances and challenges. World Journal of Microbiology and Biotechnology, 34(11), 163. [[Link](#)]
- Sharma, P., & Kumar, R. (2022). Recent Advances in ω -Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts, 12(10), 1215. [[Link](#)]
- Saavedra, J., et al. (2019). Recent Advances on Transition-Metal-Catalysed Asymmetric Reductive Amination. Synthesis, 51(02), 358-377. [[Link](#)]
- Harrison, J. T., et al. (2024). Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis. Journal of the American Chemical Society. [[Link](#)]
- Wikipedia. Reductive amination. Wikimedia Foundation. [[Link](#)]
- Harrison, J. T., et al. (2024). Innovative Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis. Office of Scientific and Technical Information (OSTI.GOV). [[Link](#)]
- ResearchGate. (2023). The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. ResearchGate. [[Link](#)]
- Aleku, G. A., & Man, H. (2022). Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis, 12(15), 9574-9599. [[Link](#)]
- Montgomery, S. L., et al. (2020). Synthesis of chiral amines using redox biocatalysis. Current Opinion in Chemical Biology, 55, 157-165. [[Link](#)]
- Sampedro, D., & Etayo, P. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(23), 14327-14424. [[Link](#)]
- Wang, D. S., et al. (2020). Direct catalytic asymmetric synthesis of α -chiral primary amines. Chemical Society Reviews, 49(15), 5237-5250. [[Link](#)]

- Xu, S., et al. (2024). Application of Imine Reductase in Bioactive Chiral Amine Synthesis. *Journal of Agricultural and Food Chemistry*. [\[Link\]](#)
- Kumar, A., & Jeon, J. (2021). Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. *ACS Catalysis*, 11(22), 14041-14073. [\[Link\]](#)
- Alza, E., & Pericàs, M. À. (2011). Asymmetric catalysis with chiral primary amine-based organocatalysts. *Chemical Communications*, 47(5), 1373-1391. [\[Link\]](#)
- The University of Manchester. (2018). Development of Imine Reductases and Reductive Aminases for Chiral Amine Synthesis. *University of Manchester Research Explorer*. [\[Link\]](#)
- Zhang, W., et al. (2023). Recent advances in the synthesis of chiral α -tertiary amines via transition-metal catalysis. *Chemical Communications*, 59(4), 376-391. [\[Link\]](#)
- Tan, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. *Journal of the American Chemical Society*, 140(6), 2024-2027. [\[Link\]](#)
- Montgomery, S. L., & Zawodny, W. (Eds.). (2022). Special Issue: Application of Biocatalysis for the Synthesis of Chiral Amines. *Catalysts*. [\[Link\]](#)
- The University of Manchester. (2021). Novel Reductive Aminases for the Preparation of Chiral Amines. *University of Manchester Research Explorer*. [\[Link\]](#)
- Scalable and sustainable synthesis of chiral amines by biocatalysis. (2025). *Communications Chemistry*, 8(1), 403. [\[Link\]](#)
- Sibi, M. P., & Stanley, L. M. (2010). Control of Asymmetry in the Radical Addition Approach to Chiral Amine Synthesis. *Current organic chemistry*, 14(18), 2012-2030. [\[Link\]](#)
- ResearchGate. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. *ResearchGate*. [\[Link\]](#)
- Imperial College London. (n.d.). Chiral Organocatalysis. *Imperial College London*. [\[Link\]](#)

- Majdecki, M., et al. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. *Beilstein Journal of Organic Chemistry*, 20, 1163-1199. [[Link](#)]
- Shields, J. D., et al. (2021). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. *Journal of the American Chemical Society*, 143(7), 2757-2777. [[Link](#)]
- Alza, E., & Pericàs, M. À. (2011). Asymmetric catalysis with chiral primary amine-based organocatalysts. *Semantic Scholar*. [[Link](#)]
- Wikipedia. Chiral auxiliary. Wikimedia Foundation. [[Link](#)]
- University of York. Asymmetric Synthesis. University of York Department of Chemistry. [[Link](#)]
- Organic Chemistry Retrosynthesis. (2023, February 18). They think it's all Overman... It is now! [Video]. YouTube. [[Link](#)]

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1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
2. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
3. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
4. chemistry.illinois.edu [chemistry.illinois.edu]
5. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
6. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
7. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. An Engineered Imine Reductase for Highly Diastereo- and Enantioselective Synthesis of β -Branched Amines with Contiguous Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jocpr.com [jocpr.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 20. york.ac.uk [york.ac.uk]
- 21. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 22. Scalable and sustainable synthesis of chiral amines by biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. semanticscholar.org [semanticscholar.org]
- 25. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
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